tert-butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate
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Overview
Description
tert-Butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 6-oxo-3,6-dihydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyran derivative. One common method is the reaction of tert-butyl carbamate with 6-oxo-3,6-dihydro-2H-pyran-3-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety or the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
tert-Butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyran ring may also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the pyran ring and has different reactivity and applications.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Contains a spiro ring system instead of the pyran ring.
tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: Features a benzo[d][1,3]oxazine ring instead of the pyran ring.
Uniqueness
tert-Butyl N-(6-oxo-3,6-dihydro-2H-pyran-3-yl)carbamate is unique due to the presence of the 6-oxo-3,6-dihydro-2H-pyran ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
tert-butyl N-(6-oxo-2,3-dihydropyran-3-yl)carbamate |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-7-4-5-8(12)14-6-7/h4-5,7H,6H2,1-3H3,(H,11,13) |
InChI Key |
XAFFTECTADZLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC(=O)C=C1 |
Origin of Product |
United States |
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